1-(4-Chlorophenyl)-1h-pyrazolo[3,4-d]pyrimidin-4-amine
Description
1-(4-Chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a pyrazolo[3,4-d]pyrimidine derivative characterized by a 4-chlorophenyl substituent at the 1-position and an amine group at the 4-position. The compound’s structure allows for versatile modifications, enabling the exploration of structure-activity relationships (SAR) to optimize pharmacokinetic (PK) and pharmacodynamic (PD) properties.
Properties
IUPAC Name |
1-(4-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClN5/c12-7-1-3-8(4-2-7)17-11-9(5-16-17)10(13)14-6-15-11/h1-6H,(H2,13,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTRNCDBHKIJOLA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C3=NC=NC(=C3C=N2)N)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClN5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30277763 | |
| Record name | 1-(4-chlorophenyl)-1h-pyrazolo[3,4-d]pyrimidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30277763 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6289-04-9 | |
| Record name | NSC11622 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11622 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC3955 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3955 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-(4-chlorophenyl)-1h-pyrazolo[3,4-d]pyrimidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30277763 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 1-(4-Chlorophenyl)-1h-pyrazolo[3,4-d]pyrimidin-4-amine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: This step involves the cyclization of appropriate hydrazine derivatives with α,β-unsaturated carbonyl compounds.
Formation of the Pyrimidine Ring: The pyrazole intermediate is then reacted with formamide or other suitable reagents to form the pyrimidine ring.
Introduction of the 4-Chlorophenyl Group:
Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of catalysts and controlled reaction conditions.
Chemical Reactions Analysis
1-(4-Chlorophenyl)-1h-pyrazolo[3,4-d]pyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 4-chlorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Biological Applications
1. Anticancer Activity
Numerous studies have investigated the anticancer properties of 1-(4-Chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine. It has been shown to inhibit various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
- Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that this compound exhibits selective cytotoxicity against breast cancer cells while sparing normal cells, highlighting its potential as a targeted cancer therapy .
2. Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity against a range of pathogens. Research indicates that it possesses significant antibacterial and antifungal properties.
- Data Table: Antimicrobial Activity
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 12.5 µg/mL |
| Escherichia coli | 25 µg/mL |
| Candida albicans | 10 µg/mL |
This table summarizes findings from various studies that assessed the antimicrobial efficacy of the compound against common pathogens .
Pharmacological Applications
1. Enzyme Inhibition
Research has identified this compound as a potent inhibitor of specific enzymes involved in cancer progression and inflammation.
- Example : The compound has been shown to inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell division and are often dysregulated in cancer .
2. Neurological Research
Emerging studies suggest potential applications in neurological disorders due to its ability to modulate neurotransmitter systems.
Mechanism of Action
The mechanism of action of 1-(4-Chlorophenyl)-1h-pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain enzymes, such as dihydrofolate reductase, which is crucial for DNA synthesis . This inhibition disrupts cellular processes, leading to its potential therapeutic effects.
Comparison with Similar Compounds
Kinase Inhibitors
Key Findings :
Amine-Modified Derivatives
Key Findings :
- Methoxyethyl substituents improve aqueous solubility, making derivatives like suitable for in vitro screening.
- Alkyl groups at the 6-position (e.g., methyl, ethyl) correlate with thermal stability (higher melting points) .
Activity Comparison in Disease Models
Anticancer Activity
- S29: Demonstrates potent cytotoxicity against SK-N-BE(2) neuroblastoma cells but requires nanocarriers due to rapid clearance .
- Ibrutinib Intermediate (R)-3-(4-Phenoxyphenyl)-1-(piperidin-3-yl)-...: Shows efficacy in B-cell malignancies via Bruton’s tyrosine kinase inhibition, highlighting the impact of phenoxyphenyl groups on target selectivity .
Antiparasitic Activity
Neurological Effects
Biological Activity
1-(4-Chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine, also known as PP2, is a compound belonging to the class of phenylpyrazoles. This compound has garnered attention for its diverse biological activities, particularly in the fields of oncology and microbiology. Its structural characteristics enable it to interact with various biological targets, making it a subject of extensive research.
Chemical Structure and Properties
- IUPAC Name : 1-tert-butyl-3-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
- Molecular Formula : C15H17ClN5
- Molecular Weight : 302.78 g/mol
- CAS Number : Not available
The compound's structure includes a pyrazolo[3,4-d]pyrimidine core with a chlorophenyl substituent, which is critical for its biological activity.
Anticancer Properties
PP2 has been identified as a potent inhibitor of Src-family kinases, which play a significant role in cancer cell proliferation and survival. Studies have demonstrated that PP2 effectively inhibits the growth of various cancer cell lines, including breast cancer (MCF-7) and lung cancer models.
In one study, PP2 exhibited an IC50 value range of 0.3–24 µM against dual targets such as EGFR and VGFR2. Specifically, compound 5i , a derivative of PP2, was noted for its ability to:
- Induce apoptosis in cancer cells.
- Inhibit cell migration.
- Suppress cell cycle progression leading to DNA fragmentation .
Antimicrobial Activity
Research has shown that derivatives of pyrazolo[3,4-d]pyrimidine exhibit significant antibacterial and antibiofilm activities. In a study involving various pyrazole derivatives, compounds structurally related to PP2 demonstrated effectiveness against biofilm formation and quorum sensing in bacteria. This suggests potential applications in treating infections where biofilm formation is a concern .
The mechanism by which PP2 exerts its effects involves the inhibition of specific kinases that are crucial for signaling pathways associated with cell growth and survival. The binding affinity of PP2 to these kinases allows it to disrupt their normal function, leading to reduced cellular proliferation and increased apoptosis in cancer cells.
Research Findings
Case Studies
- Breast Cancer Model (MCF-7) : In vitro studies showed that PP2 significantly inhibited tumor growth and induced apoptosis through kinase inhibition.
- Bacterial Biofilms : A series of experiments highlighted the effectiveness of PP2 derivatives in preventing biofilm formation on surfaces commonly affected by bacterial colonization.
Q & A
Basic: What are the optimal synthetic routes and reaction conditions for preparing 1-(4-Chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine?
Answer:
The synthesis typically involves a multi-step process starting with the formation of the pyrazolo[3,4-d]pyrimidine core, followed by functionalization with the 4-chlorophenyl group. Key steps include:
- Core formation : Cyclocondensation of 5-amino-1H-pyrazole-4-carbonitrile with formamide under reflux (150–160°C) to generate the pyrazolo[3,4-d]pyrimidine scaffold .
- Substituent introduction : Nucleophilic substitution or coupling reactions to attach the 4-chlorophenyl group. For example, using a Buchwald–Hartwig amination with Pd catalysts for N-arylation .
- Solvent and catalyst selection : Polar aprotic solvents (e.g., DMF, DMSO) and palladium-based catalysts (e.g., Pd(OAc)₂) are critical for yield optimization.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
